molecular formula C14H19NO2 B1486998 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester CAS No. 2228406-31-1

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester

Cat. No.: B1486998
CAS No.: 2228406-31-1
M. Wt: 233.31 g/mol
InChI Key: UQKRMGBLCNKWGA-UHFFFAOYSA-N
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Description

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester is an organic compound that features a piperidine ring attached to a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester typically involves the esterification of 2-Methyl-4-piperidin-4-yl-benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of solid acid catalysts can be explored to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include 2-Methyl-4-piperidin-4-yl-benzoic acid or its ketone derivatives.

    Reduction: The primary product is 2-Methyl-4-piperidin-4-yl-benzyl alcohol.

    Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-piperidin-4-yl-benzoic acid: The parent acid form of the ester.

    4-Piperidin-4-yl-benzoic acid methyl ester: A similar compound lacking the methyl group on the piperidine ring.

    2-Methyl-benzoic acid methyl ester: A simpler ester lacking the piperidine ring.

Uniqueness

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester is unique due to the presence of both the piperidine ring and the ester functional group

Properties

IUPAC Name

methyl 2-methyl-4-piperidin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-9-12(11-5-7-15-8-6-11)3-4-13(10)14(16)17-2/h3-4,9,11,15H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKRMGBLCNKWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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